molecular formula C12H10Cl2OS B7871100 (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7871100
M. Wt: 273.2 g/mol
InChI Key: OJBNSDGUSMOPMX-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is a chiral aromatic alcohol featuring a 3,4-dichlorophenyl group linked to a 5-methylthiophen-2-yl moiety via a hydroxymethylene bridge. Its synthesis typically involves the Knoevenagel reaction between BINOL-based aldehydes and 3,4-dichlorophenyl acetonitrile under sodium methoxide catalysis in ethanol, followed by characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry . The compound exhibits solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and methanol but is insoluble in water, making it suitable for applications in organic synthesis and chiral self-assembled nanomaterials .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2OS/c1-7-2-5-11(16-7)12(15)8-3-4-9(13)10(14)6-8/h2-6,12,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNSDGUSMOPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with 5-methylthiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Di-Substituted Ureas (e.g., BTdCPU and NCPdCPU) Compounds such as 1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU) and 1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea (NCPdCPU) share the 3,4-dichlorophenyl group but replace the thiophene-methanol moiety with urea linkages. The urea derivatives are also less soluble in organic solvents compared to the target compound, limiting their utility in material science applications .

2.1.2. Sulfur-Containing Heterocycles (e.g., Pyridazine-Thiones) Pyridazine derivatives like 6-(3,4-dichlorophenyl)-3(2H)-pyridazine thione (compound 11) and fused-ring systems (e.g., compound 9) incorporate sulfur and nitrogen heteroatoms. These compounds demonstrate higher thermal stability and reactivity toward nucleophiles (e.g., thiourea, hydrazine) compared to the target alcohol, enabling their use in synthesizing complex heterocyclic frameworks . However, their lack of a chiral center reduces their applicability in enantioselective catalysis or chiral nanomaterials .

Substitution Pattern and Bioactivity

2.2.1. 3-Chlorophenyl vs. 3,4-Dichlorophenyl Derivatives The pyrrole derivative 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole () highlights the impact of chlorine substitution. Mono-chlorination at the phenyl ring reduces steric hindrance and electronic withdrawal compared to the 3,4-dichloro substitution, leading to higher solubility in non-polar solvents (e.g., petroleum ether) . This difference also influences biological activity; mono-chloro derivatives are less potent in growth inhibition than dichloro analogues .

2.2.2. Azide Derivatives (e.g., 3,4-Dichlorophenyl Azide) 3,4-Dichlorophenyl azide reacts with bis(trifluoromethyl)thioketene to form thioadducts (e.g., compound 4e), but the reaction yields are low (4%), indicating instability under standard conditions . In contrast, (3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol’s synthetic route achieves higher efficiency (69% yield in analogous reactions), underscoring its practicality .

Key Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Key Applications
This compound ~300 (estimated) THF, MeOH, DCM Chiral nanomaterials
BTdCPU ~350 Limited (DMSO) Growth inhibition
6-(3,4-Dichlorophenyl)-3(2H)-pyridazine thione ~280 Xylene, DMF Heterocyclic synthesis
5-(3-Chlorophenyl)-2-phenylpyrrole ~270 Ethyl acetate, petroleum ether Pharmaceutical intermediates

Table 2. Reactivity and Stability Comparison

Compound Thermal Stability Reactivity with Nucleophiles Chiral Center
This compound Moderate Low (alcohol group inert) Yes
3,4-Dichlorophenyl azide Low High (azide decomposition) No
Fused-ring compound 9 High High (cyclization reactions) No

Biological Activity

(3,4-Dichlorophenyl)(5-methylthiophen-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a methylthiophenyl moiety, which contribute to its unique chemical reactivity. The chlorination at the 3 and 4 positions of the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets. The methylthio group attached to the thiophene ring further modifies its pharmacokinetic properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound may exhibit antimicrobial properties . Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound could be effective against various bacterial strains.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Structure-activity relationship (SAR) studies indicate that similar compounds can inhibit inflammatory pathways, suggesting that this compound may also possess these properties.

3. Anticancer Properties

There is emerging evidence that this compound could have anticancer effects. Compounds with related structures have shown activity against various cancer cell lines, indicating a possible mechanism for this compound in cancer treatment .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific cellular targets such as enzymes or receptors involved in inflammatory responses and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In vitro studies have demonstrated the antimicrobial efficacy of related compounds against common pathogens. For instance, derivatives tested showed significant inhibition at micromolar concentrations against various bacterial strains .

Case Study 2: Anti-inflammatory Activity

A study exploring the anti-inflammatory effects of similar compounds indicated significant reduction in pro-inflammatory cytokines in cell cultures treated with these substances. This suggests that this compound may share these beneficial effects .

Data Tables

Biological Activity Predicted Effect Reference
AntimicrobialEffective against bacteria
Anti-inflammatoryInhibition of cytokines
AnticancerInhibition of cancer cell growth

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